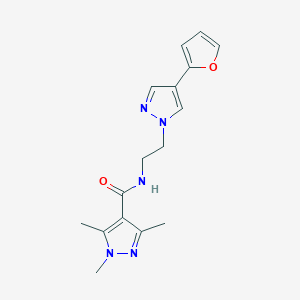

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide

Description

N-(2-(4-(Furan-2-yl)-1H-pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is a pyrazole-based heterocyclic compound featuring a furan-2-yl substituent, a 1,3,5-trimethylpyrazole core, and an ethyl-linked carboxamide group. The ethyl spacer may enhance conformational flexibility, while the carboxamide group could facilitate hydrogen bonding, influencing solubility and target interactions.

Properties

IUPAC Name |

N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]-1,3,5-trimethylpyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O2/c1-11-15(12(2)20(3)19-11)16(22)17-6-7-21-10-13(9-18-21)14-5-4-8-23-14/h4-5,8-10H,6-7H2,1-3H3,(H,17,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMYBTGUQCMVRGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)C(=O)NCCN2C=C(C=N2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the furan ring: Starting from furfural, the furan ring can be synthesized through various methods, including acid-catalyzed cyclization.

Synthesis of the pyrazole ring: The pyrazole ring can be formed by reacting hydrazine with a 1,3-diketone under acidic or basic conditions.

Coupling of the furan and pyrazole rings: The furan and pyrazole rings are coupled using a suitable linker, such as an ethyl group, through a nucleophilic substitution reaction.

Formation of the carboxamide group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

Reduction: The pyrazole ring can be reduced to form dihydropyrazole derivatives.

Substitution: The carboxamide group can undergo nucleophilic substitution reactions to form various substituted amides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Furan-2,5-dione derivatives.

Reduction: Dihydropyrazole derivatives.

Substitution: Substituted amides with various functional groups.

Scientific Research Applications

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its unique structural features.

Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Industrial Applications: It is explored for use in the synthesis of advanced materials and as a building block for more complex organic compounds.

Mechanism of Action

The mechanism of action of N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets:

Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

Pathways Involved: The compound can affect various biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Structural Features

The compound is compared to structurally related pyrazole and pyrazoline derivatives (Table 1).

Table 1: Structural and Physical Property Comparison

Key Observations:

- Core Heterocycles : Unlike dihydro-pyrazolines (e.g., compound 1 in Table 1) , the target compound features a fully aromatic pyrazole system, likely enhancing stability and π-π stacking interactions.

- Substituent Effects : The furan-2-yl group introduces oxygen-based electron density, contrasting with halogenated aryl groups (e.g., 4-fluorophenyl in compound 1 or 3-fluorophenyl in the patent compound ). This may reduce lipophilicity compared to halogenated analogs but improve hydrogen-bonding capacity.

Physicochemical Properties

- Lipophilicity : The 1,3,5-trimethylpyrazole core and ethyl spacer may increase logP compared to dihydro-pyrazolines but reduce it relative to the fluorinated chromen derivative .

- Thermal Stability : The patent compound’s higher melting point (175–178°C) suggests greater crystallinity, possibly due to sulfonamide and chromen groups. The target compound’s melting point remains uncharacterized.

Biological Activity

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is a complex organic compound belonging to the class of pyrazole derivatives. These compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 392.45 g/mol. Its structure comprises multiple heterocyclic rings, which are essential for its biological activity.

The biological activity of pyrazole derivatives, including this compound, is often attributed to their ability to interact with various biological targets:

- Anticancer Activity : Pyrazole derivatives have been shown to inhibit cancer cell proliferation through mechanisms such as cyclin-dependent kinase (CDK) inhibition and induction of apoptosis. For instance, derivatives have demonstrated IC50 values as low as 0.39 µM against HCT116 cell lines .

- Anti-inflammatory Effects : Some studies indicate that pyrazole compounds can significantly reduce pro-inflammatory cytokines like TNF-α and IL-6. For example, certain derivatives exhibited up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs .

Biological Activities

The biological activities associated with this compound include:

Table 1: Summary of Biological Activities

Case Studies and Research Findings

Recent research has highlighted the potential applications of this compound in various therapeutic areas:

- Anticancer Studies : A study demonstrated that pyrazole derivatives showed promising anticancer activity against several cancer cell lines with IC50 values ranging from 0.39 µM to 4.2 µM. The mechanism involved CDK inhibition and cell cycle arrest .

- Anti-inflammatory Research : In vitro studies indicated that certain pyrazole compounds could inhibit the expression of inflammatory markers effectively, suggesting their potential use in treating inflammatory diseases .

- Antimicrobial Evaluation : Research has shown that pyrazole derivatives possess significant antimicrobial properties against both gram-positive and gram-negative bacteria, as well as fungi .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.